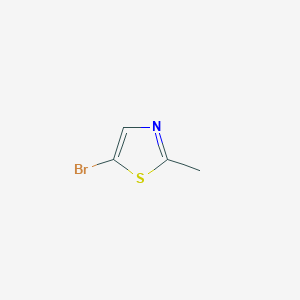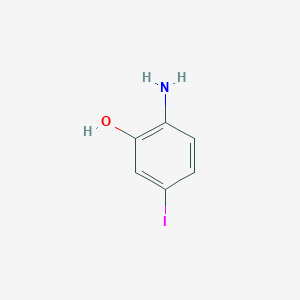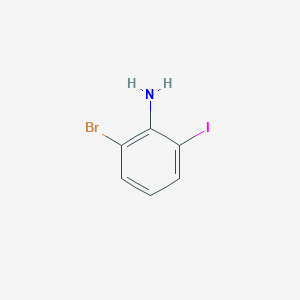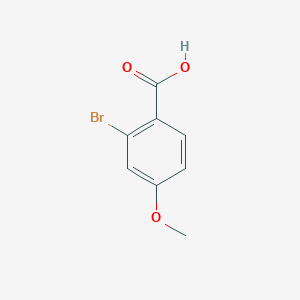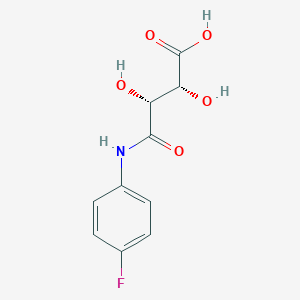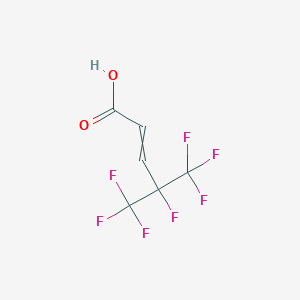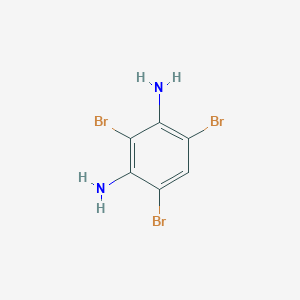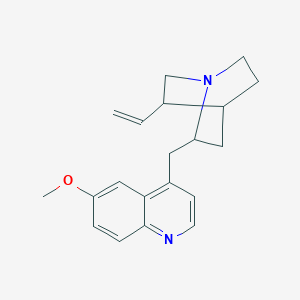
Deoxyquinine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Deoxyquinine is a chemical compound that belongs to the quinine family. It is a derivative of quinine, which is a natural alkaloid found in the bark of the cinchona tree. Deoxyquinine is synthesized by modifying quinine, and it has been used in scientific research for various applications.
Mécanisme D'action
Deoxyquinine has a similar mechanism of action to quinine. It acts as an antimalarial agent by interfering with the heme polymerization process in the parasite. The heme polymerization process is essential for the survival of the parasite, and the inhibition of this process leads to the death of the parasite. Deoxyquinine also has a quinidine-like effect on the heart, which makes it useful in the treatment of cardiac arrhythmias.
Effets Biochimiques Et Physiologiques
Deoxyquinine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and have neuroprotective effects. Deoxyquinine has also been shown to have an effect on the immune system by modulating the activity of T cells.
Avantages Et Limitations Des Expériences En Laboratoire
Deoxyquinine has several advantages for lab experiments. It is readily available, and its synthesis is well-established. Deoxyquinine is also stable and can be stored for extended periods. However, deoxyquinine has some limitations for lab experiments. It is toxic, and its use requires caution. Deoxyquinine is also expensive, which limits its use in some experiments.
Orientations Futures
Deoxyquinine has several potential future directions. It can be used as a template for the synthesis of new antimalarial agents. Deoxyquinine can also be used as a model compound for studying the quinine family of alkaloids. Further research can also be conducted to explore the potential of deoxyquinine in the treatment of cancer, inflammation, and neurodegenerative diseases. Additionally, deoxyquinine can be used as a tool for studying the immune system and T cell activity.
Conclusion:
In conclusion, deoxyquinine is a chemical compound that has been used in scientific research for various applications. It is synthesized by modifying quinine through a reduction reaction. Deoxyquinine has a similar mechanism of action to quinine and has various biochemical and physiological effects. Deoxyquinine has several advantages for lab experiments, but it also has some limitations. Finally, deoxyquinine has several potential future directions, and further research can be conducted to explore its potential.
Méthodes De Synthèse
Deoxyquinine is synthesized by modifying quinine through a reduction reaction. The reduction of quinine results in the formation of deoxyquinine, which has a different chemical structure and properties. The reduction reaction involves the use of reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is carried out in a suitable solvent such as methanol or ethanol. The synthesis of deoxyquinine is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
Deoxyquinine has been used in scientific research for various applications. It has been used as a chiral auxiliary in asymmetric synthesis, as a fluorescent probe for studying protein-ligand interactions, and as a ligand for studying metal-ion coordination chemistry. Deoxyquinine has also been used as a model compound for studying the quinine family of alkaloids.
Propriétés
Numéro CAS |
14528-51-9 |
|---|---|
Nom du produit |
Deoxyquinine |
Formule moléculaire |
C20H24N2O |
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
4-[[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]methyl]-6-methoxyquinoline |
InChI |
InChI=1S/C20H24N2O/c1-3-14-13-22-9-7-15(14)10-17(22)11-16-6-8-21-20-5-4-18(23-2)12-19(16)20/h3-6,8,12,14-15,17H,1,7,9-11,13H2,2H3/t14-,15-,17-/m0/s1 |
Clé InChI |
VZRLVENHGDTDDU-UHFFFAOYSA-N |
SMILES isomérique |
COC1=CC2=C(C=CN=C2C=C1)C[C@@H]3C[C@@H]4CCN3C[C@@H]4C=C |
SMILES |
COC1=CC2=C(C=CN=C2C=C1)CC3CC4CCN3CC4C=C |
SMILES canonique |
COC1=CC2=C(C=CN=C2C=C1)CC3CC4CCN3CC4C=C |
Autres numéros CAS |
14528-51-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




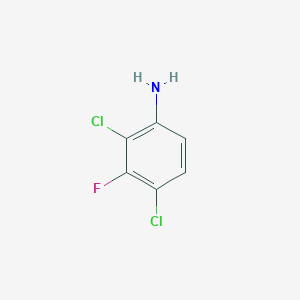
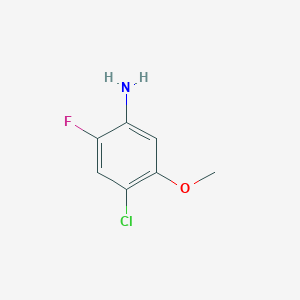
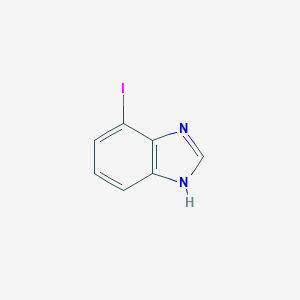
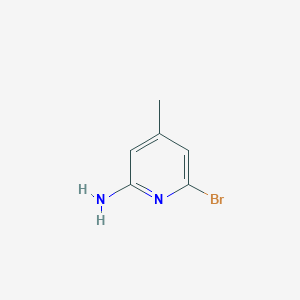
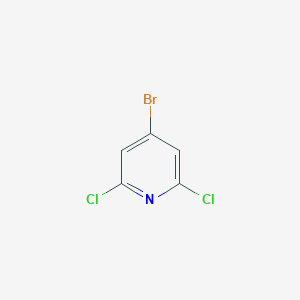
![Ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B79509.png)
